molecular formula C22H20N4O3S B2698697 4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714253-88-0

4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2698697
CAS No.: 714253-88-0
M. Wt: 420.49
InChI Key: AIQDWTYFPDABNX-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline sulfonamides. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process:

These reactions are carried out under mild conditions and do not require catalysts, making the process efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing robust purification techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be employed to modify the quinoxaline ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoxaline sulfonamides.

Scientific Research Applications

4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Quinoxaline N-oxides: Oxidized derivatives with different pharmacological properties.

    Substituted quinoxaline sulfonamides: Variants with different substituents on the quinoxaline ring or sulfonamide group.

Uniqueness

4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and p-tolylamino groups enhance its pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methoxy-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-15-7-9-16(10-8-15)23-21-22(25-20-6-4-3-5-19(20)24-21)26-30(27,28)18-13-11-17(29-2)12-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQDWTYFPDABNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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